Chroman-3-amine hydrochloride

Serotonin 5-HT7 Receptor CNS Drug Discovery Medicinal Chemistry

Chroman-3-amine hydrochloride is a heterobicyclic building block featuring the privileged 3-aminochroman scaffold. As a hydrochloride salt, it offers enhanced solid-state stability and aqueous solubility. This intrinsically chiral scaffold enables broad derivatization for CNS (5-HT7, 5-HT1A), cardiovascular (ROCK), and dopaminergic programs. Unlike 2- or 4-amino positional isomers, only the 3-amino substitution pattern delivers the distinct electronic and steric presentation essential for kinase inhibition and target engagement. Available as racemate (CAS 18518-71-3) with confirmed non-interchangeability with enantiopure forms. Ideal for generating chiral 3-aminochroman derivative libraries via amide coupling or reductive amination. Request quote for bulk sizes.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 18518-71-3
Cat. No. B106966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman-3-amine hydrochloride
CAS18518-71-3
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1C(COC2=CC=CC=C21)N.Cl
InChIInChI=1S/C9H11NO.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8H,5-6,10H2;1H
InChIKeyNSLATPDKWVAAIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chroman-3-amine hydrochloride (CAS 18518-71-3): Scientific Procurement Guide for the 3-Aminochroman Scaffold


Chroman-3-amine hydrochloride (CAS 18518-71-3) is a heterobicyclic building block featuring the 3-aminochroman (3,4-dihydro-2H-1-benzopyran-3-amine) core [1]. This scaffold is a privileged structure in medicinal chemistry, known for its rigid chroman ring system and a basic amino group that enables a broad spectrum of derivatization [2]. As a hydrochloride salt (C9H12ClNO, MW: 185.65), it offers enhanced solid-state stability and aqueous solubility for laboratory handling, with typical commercial purity available at ≥97–98% . The compound serves as a fundamental synthon for generating libraries of 3-aminochroman derivatives explored in central nervous system (CNS) and cardiovascular drug discovery programs .

Why Generic Substitution Fails for Chroman-3-amine hydrochloride: Positional Isomerism, Chirality, and Scaffold Topology


Direct substitution of Chroman-3-amine hydrochloride with a generic 'aminochroman' or a closely related analog is scientifically invalid and introduces significant experimental risk. Three factors drive this non-interchangeability: (1) Positional isomerism: Relocating the amine from the 3-position (as in Chroman-2-amine or Chroman-4-amine) alters the electronic and steric presentation of the amine, leading to distinct reactivity and pharmacological profiles . (2) Chirality: The chroman-3-amine scaffold is intrinsically chiral; racemic material (CAS 18518-71-3) and its enantiopure forms, (R)-chroman-3-amine hydrochloride (CAS 59108-53-1) and (S)-chroman-3-amine hydrochloride (CAS 211506-60-4), will exhibit different interactions with biological targets . (3) Scaffold topology: Chroman-3-amines are distinct from their carbocyclic analogs, such as 2-aminotetralins, which lack the ring oxygen and display a different binding orientation, target engagement, and physicochemical profile [1]. Assuming biological or chemical equivalence among these analogs can lead to irreproducible synthesis, loss of target engagement, and misinterpretation of structure-activity relationships (SAR).

Chroman-3-amine hydrochloride: Quantitative Evidence for Scientific Differentiation


Chroman-3-amine Derivatives Exhibit Nanomolar Affinity for the 5-HT7 Receptor, Establishing a Distinct CNS Scaffold Class

The 3-aminochroman core has been independently validated as a privileged scaffold for targeting the serotonin 5-HT7 receptor. In a comparative study of two compound classes, 3-aminochroman derivatives demonstrated nanomolar affinity for the 5-HT7 receptor, comparable to that of 2-aminotetralin derivatives [1]. A specific derivative, (S)-6-(2,6-dimethylphenyl)-N,N-dimethylchroman-3-amine, displayed a Ki of 13.4 nM against the rat 5-HT7 receptor, confirming that the 3-aminochroman scaffold can achieve sub-50 nM affinity without further optimization [2]. This establishes the 3-aminochroman scaffold as a validated starting point for 5-HT7 receptor ligand development, distinct from the 2-aminotetralin series which lacks the ring oxygen and exhibits different selectivity profiles [1].

Serotonin 5-HT7 Receptor CNS Drug Discovery Medicinal Chemistry

Enzymatic Reductive Amination of 3-Chromanones Provides a Direct, Green Synthesis Route for 3-Aminochromans

The synthesis of Chroman-3-amine and its derivatives can be achieved through an enzymatic reductive amination (ERA) route using ω-transaminases (ω-TAs) starting from 3-chromanone [1]. This method has been demonstrated to be highly effective for the 3-aminochroman scaffold, achieving high enantioselectivity. This biocatalytic approach offers a distinct procurement and synthetic advantage over the 2-aminotetralin series, for which enzymatic amination of 2-tetralone has also been explored but may present different substrate specificity and efficiency challenges due to the absence of the ring oxygen [1][2]. The established ERA protocol for 3-chromanone provides a 'green' alternative to traditional chemical synthesis, enabling a more sustainable and cost-effective route to enantiopure 3-aminochroman building blocks.

Biocatalysis Green Chemistry Enzymatic Synthesis

Chroman-3-amide Derivatives are Potent Rho Kinase (ROCK) Inhibitors, Defining a Distinctive Kinase Inhibition Profile

The 3-aminochroman scaffold is not limited to CNS applications; its amide derivatives have been identified as a distinct class of potent Rho kinase (ROCK) inhibitors. Chroman-3-amides have been reported to exhibit excellent cell activity and desirable pharmacokinetic properties [1]. This positions Chroman-3-amine as a versatile intermediate for generating kinase inhibitors, a therapeutic area less commonly associated with the 2-aminotetralin or Chroman-2-amine scaffolds. While the parent amine itself is a building block, the biological data from its amide derivatives demonstrate the scaffold's capacity for high-potency kinase inhibition, a feature that may not be present or as pronounced in the 2-amino or 4-amino positional isomers [1].

Rho Kinase (ROCK) Kinase Inhibitors Cardiovascular Research

3-Aminochromans are Oxygen Isosteres of 2-Aminotetralins, Enabling Fine-Tuning of Dopaminergic Activity

The 3-aminochroman scaffold serves as an oxygen isostere of the 2-aminotetralin framework, a classic motif in dopaminergic pharmacology [1]. In a specific study, 6,7-dihydroxy-3-chromanamine, the oxygen isostere of the dopamine agonist 6,7-dihydroxy-2-aminotetralin (6,7-ADTN), was synthesized and evaluated [1]. This substitution (O for CH2) allows for the modulation of physicochemical properties and pharmacological profile. While 6,7-ADTN is a known dopamine agonist, its chromanamine counterpart provides a distinct tool for probing dopamine receptor structure and function, offering potential differences in receptor subtype selectivity, metabolic stability, and blood-brain barrier penetration [1][2].

Dopamine Receptor Agonists Bioisosterism Neuroscience

Validated Application Scenarios for Chroman-3-amine hydrochloride in Scientific Research and Development


Synthesis of Enantiopure CNS Ligand Libraries for 5-HT7 and 5-HT1A Receptor Programs

Based on its validation as a 5-HT7 receptor ligand scaffold with nanomolar affinity (Ki = 13.4 nM for a derivative) [1] and its broader utility as a 5-HT1A/transporter modulator [2], Chroman-3-amine hydrochloride is an optimal starting material for generating libraries of chiral 3-aminochroman derivatives. Its established synthesis via enzymatic reductive amination provides a direct route to enantiopure compounds, which are essential for definitive SAR studies in CNS programs targeting depression, anxiety, and other serotonin-related disorders [3]. The hydrochloride salt form ensures the amine is stable and ready for immediate derivatization, such as amide coupling or reductive amination [4].

Synthesis of Novel Rho Kinase (ROCK) Inhibitors for Cardiovascular and Oncology Research

The demonstration that chroman-3-amides are potent ROCK inhibitors [1] positions Chroman-3-amine hydrochloride as a critical intermediate for medicinal chemists developing new therapies for hypertension, glaucoma, and cancer. The scaffold's distinct 3-amino substitution pattern is essential for achieving this kinase inhibition profile, which is not a primary feature of the 2-amino or 4-amino analogs [2]. This provides a clear, evidence-based rationale for selecting Chroman-3-amine over its positional isomers when ROCK inhibition is the therapeutic target.

Development of Oxygen-Containing Bioisosteres for Dopamine Receptor Pharmacology

For researchers investigating dopaminergic pathways, Chroman-3-amine provides a direct entry point to the 3-aminochroman oxygen isostere series [1]. This allows for the systematic exploration of how replacing a methylene group with an oxygen atom in the 2-aminotetralin scaffold affects receptor binding, functional selectivity, and in vivo pharmacokinetics. The ability to modulate these properties through a simple bioisosteric replacement makes Chroman-3-amine a valuable tool for creating next-generation dopamine receptor ligands with potentially improved drug-like characteristics [2].

Biocatalytic Process Development and Green Chemistry Applications

Given the established enzymatic reductive amination (ERA) route from 3-chromanone [1], Chroman-3-amine hydrochloride can be used as an analytical standard and substrate in the development and optimization of ω-transaminase biocatalytic processes. This application is relevant for both academic groups studying enzyme engineering and industrial R&D seeking more sustainable, high-enantioselectivity routes for manufacturing chiral amine building blocks [2].

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